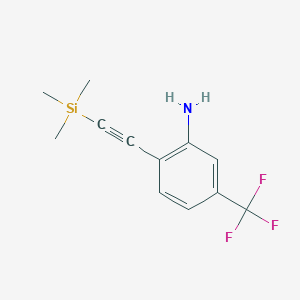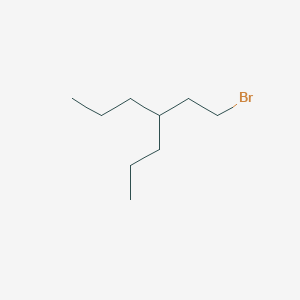
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is a chemical compound with the molecular formula C9H6Cl2N2O7. It is known for its unique structure, which includes both chloro and nitro functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate typically involves the reaction of 2-chloro-4,6-dinitrophenol with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4,6-dinitrophenol and chloroethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-Chloro-4,6-diaminophenyl-2-chloroethyl carbonate.
Hydrolysis: 2-Chloro-4,6-dinitrophenol and chloroethanol.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is used in various scientific research fields, including:
Chemistry: As a reagent for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate involves its reactivity towards nucleophiles. The chloroethyl carbonate group can be attacked by nucleophiles, leading to the formation of substituted products. The nitro groups can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dinitrophenol: Similar structure but lacks the chloroethyl carbonate group.
2-Chloro-4,6-dinitroaniline: Contains an amino group instead of the chloroethyl carbonate group.
2-Chloro-4-nitrophenol: Contains only one nitro group and lacks the chloroethyl carbonate group.
Uniqueness
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is unique due to the presence of both chloro and nitro groups, as well as the chloroethyl carbonate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
73758-37-9 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O7 |
Peso molecular |
325.06 g/mol |
Nombre IUPAC |
(2-chloro-4,6-dinitrophenyl) 2-chloroethyl carbonate |
InChI |
InChI=1S/C9H6Cl2N2O7/c10-1-2-19-9(14)20-8-6(11)3-5(12(15)16)4-7(8)13(17)18/h3-4H,1-2H2 |
Clave InChI |
HZDYUFBJVYRBMA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OCCCl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)


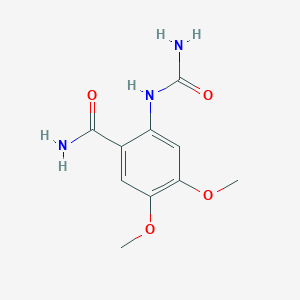
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
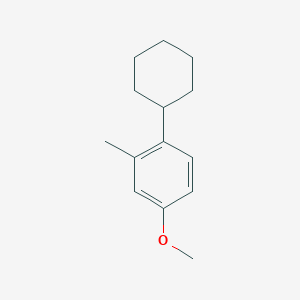
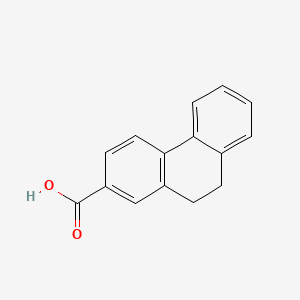
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)

